6-methoxy-N-[(4-methoxyphenyl)methyl]pyridazine-3-carboxamide
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Overview
Description
6-methoxy-N-[(4-methoxyphenyl)methyl]pyridazine-3-carboxamide is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-N-[(4-methoxyphenyl)methyl]pyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and dicarbonyl compounds.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Carboxamide Formation: The carboxamide group is typically introduced through the reaction of the pyridazine derivative with an appropriate amine, such as 4-methoxybenzylamine, under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution reactions may use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of 6-methoxy-N-[(4-methoxyphenyl)methyl]pyridazine-3-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-methoxy-N-[(4-methoxyphenyl)methyl]pyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methoxy-N-[(4-methoxyphenyl)methyl]pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- 2-methoxy-5-[(4-methoxyphenyl)methyl]pyridazine-3-carboxamide
- 4-methoxy-N-[(4-methoxyphenyl)methyl]pyridazine-3-carboxamide
Comparison:
- Uniqueness: 6-methoxy-N-[(4-methoxyphenyl)methyl]pyridazine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at specific positions may enhance its stability and solubility compared to other similar compounds.
- Applications: While similar compounds may share some applications, the unique structure of this compound may confer distinct advantages in certain contexts, such as improved efficacy or reduced side effects in medicinal applications.
Properties
IUPAC Name |
6-methoxy-N-[(4-methoxyphenyl)methyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-19-11-5-3-10(4-6-11)9-15-14(18)12-7-8-13(20-2)17-16-12/h3-8H,9H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRZQXCZHCWGIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NN=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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